The compound 2-Chloro-4-methyl-5-nitrobenzene-1-sulfonyl chloride is classified as an aromatic sulfonyl chloride. It is part of a broader category of chlorinated nitroaromatic compounds, which are known for their reactivity and utility in various chemical syntheses. The molecular formula of this compound is C7H6ClNO4S, with a molecular weight of approximately 219.64 g/mol.
The synthesis of 2-Chloro-4-methyl-5-nitrobenzene-1-sulfonyl chloride typically involves several steps:
The yield of this synthesis can vary but is often optimized through careful control of reaction parameters and purification techniques.
The molecular structure of 2-Chloro-4-methyl-5-nitrobenzene-1-sulfonyl chloride can be described using several structural representations:
InChI=1S/C7H6ClNO4S/c1-4-2-5(8)6(10(11)12)3-7(4)15(9,13)14/h2-3H,1H3
CC1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])Cl
These codes provide a systematic representation of the compound's structure, indicating the arrangement of atoms and functional groups. The presence of a sulfonyl chloride group (-SO2Cl), along with chlorine and nitro substituents on the aromatic ring, contributes to its reactivity .
2-Chloro-4-methyl-5-nitrobenzene-1-sulfonyl chloride participates in various chemical reactions:
These reactions highlight the compound's versatility as an intermediate in organic synthesis.
The mechanism of action for 2-Chloro-4-methyl-5-nitrobenzene-1-sulfonyl chloride primarily involves its reactivity with nucleophiles:
The physical and chemical properties of 2-Chloro-4-methyl-5-nitrobenzene-1-sulfonyl chloride include:
2-Chloro-4-methyl-5-nitrobenzene-1-sulfonyl chloride has numerous applications across different fields:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: